法格索

描述

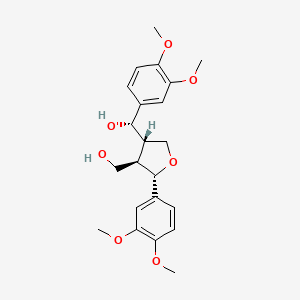

Fargesol is a compound with the molecular formula C22H28O7 and a molecular weight of 404.5 . It is a powder and is primarily used as a reference standard in pharmacological research, food and cosmetic research, and as a synthetic precursor compound .

Synthesis Analysis

Farnesol, a compound similar to Fargesol, is synthesized and secreted by the fungus Candida albicans . The synthesis and secretion of Farnesol are distinct and separate events . The synthesis of Farnesol and similar compounds occurs during the stationary phase, not during growth .Molecular Structure Analysis

Farnesol, a compound similar to Fargesol, exists as a soluble homo-tetrameric form . It belongs to the NADP-specific cP2 subfamily of the classical short-chain dehydrogenase/reductase (SDR) family and exhibits typical structural features of those enzymes including the conserved nucleotide-binding Rossman-fold .Chemical Reactions Analysis

Farnesol can target various aspects such as reactive oxygen species production, induction of apoptosis, and modulation of virulence factors to inhibit fungal growth and reduce fungal pathogenicity . Furthermore, Farnesol can suppress resistance-associated genes, such as those of biofilm and ergosterol, to enhance the fungicidal effectiveness of conventional antifungal drugs .Physical And Chemical Properties Analysis

Fargesol is a powder . Farnesol, a compound similar to Fargesol, is a colorless liquid that is hydrophobic, and thus insoluble in water, but miscible with oils .科学研究应用

抗炎作用

- 炎症性肠病:法格辛(法格索的成分)已被证明可以缓解小鼠的炎症性肠病症状。它减少炎性浸润、髓过氧化物酶活性以及肿瘤坏死因子分泌。这种作用与 NF-κB 信号通路的抑制有关 (岳等人,2018).

- 对单核细胞的抗炎作用:另一项研究发现,法格辛通过抑制环氧合酶-2、诱导型一氧化氮合酶和促炎细胞因子的产生,对人单核细胞发挥抗炎作用。这种抑制作用是通过 PKC 依赖性抑制 NF-κB 和 AP-1 信号通路发生的 (Pham 等人,2017).

皮肤病学应用

- 抑制黑色素合成:法格辛已被发现可以抑制小鼠黑色素瘤细胞和人表皮黑素细胞中的黑色素生成。它抑制黑色素生成酶的表达,并干扰 PKA/CREB 和 p38 MAPK 信号通路,表明在治疗色素沉着过度疾病中具有潜在用途 (Fu 等人,2019).

心血管健康

- 降压作用:已经观察到法格辛在大鼠主动脉环中的血管舒张作用及其对高血压大鼠的有益影响。它有助于降低收缩压和心脏肥大,表明其在治疗高血压中的潜力 (Sha 等人,2016).

代谢紊乱

- 改善脂质和葡萄糖代谢:法格辛改善了脂肪细胞和肥胖小鼠的脂质和葡萄糖代谢。它增强葡萄糖摄取并降低血浆甘油三酯水平,表明在管理肥胖和胰岛素抵抗中发挥作用 (Lee 等人,2012).

动脉粥样硬化

- 减少动脉粥样硬化:法格辛已被证明可以通过促进逆向胆固醇转运和减少炎症来减轻动脉粥样硬化。这是通过上调特定基因表达和抑制 TLR4/NF-κB 通路实现的 (Wang 等人,2020).

骨关节炎

- 骨关节炎治疗:法格辛通过重新编程巨噬细胞并通过下调 MAPK 和 NF-κB 通路减少炎症来改善骨关节炎。它显示出作为早期骨关节炎治疗剂的潜力 (Lu 等人,2021).

作用机制

Farnesol acts as a quorum-sensing molecule and has been identified as both a quorum sensing molecule (QSM) and a virulence factor . It can prevent and treat fungal infections, exert significant antimicrobial effects on fungal planktonic and biofilm cells, enhance the antimicrobial efficacy of conventional antifungal drugs, and reverse and reduce fungal drug resistance .

安全和危害

未来方向

属性

IUPAC Name |

(S)-(3,4-dimethoxyphenyl)-[(3S,4R,5S)-5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-25-17-7-5-13(9-19(17)27-3)21(24)16-12-29-22(15(16)11-23)14-6-8-18(26-2)20(10-14)28-4/h5-10,15-16,21-24H,11-12H2,1-4H3/t15-,16+,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXRGUWLQJECEW-LGFFLQIISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)OC)OC)O)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@@H](CO2)[C@@H](C3=CC(=C(C=C3)OC)OC)O)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027386.png)

![Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate](/img/structure/B3027396.png)

![3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B3027399.png)

![tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027401.png)